Testosterone hemisuccinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNBXFUHQZFOE-VYAQIDIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966457 | |
| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-15-3 | |
| Record name | Testosterone 17-hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone-17-succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Testosterone Hemisuccinate
Direct Esterification Approaches
Direct esterification methods involve the direct reaction of testosterone (B1683101) with a succinic acid derivative. These approaches are often straightforward but can present challenges related to substrate sensitivity and reaction conditions.
Reaction with Succinic Anhydride (B1165640) in Pyridine (B92270) Catalysis
A conventional and widely utilized method for the synthesis of steroidal hemisuccinates is the reaction of the parent steroid with succinic anhydride in the presence of pyridine. mdpi.comsphinxsai.com This method has been successfully applied to the synthesis of dihydrotestosterone-17β-hemisuccinate, a compound structurally similar to testosterone hemisuccinate. sphinxsai.com
In a typical procedure, testosterone is heated with succinic anhydride in pyridine, which acts as both a solvent and a basic catalyst. The pyridine activates the succinic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of testosterone. The reaction mechanism involves the nucleophilic acyl substitution where the 17β-hydroxyl group of testosterone attacks one of the carbonyl carbons of succinic anhydride. The pyridine facilitates the reaction by deprotonating the hydroxyl group, increasing its nucleophilicity, and also by activating the anhydride.
A study on the synthesis of dihydrotestosterone-hemisuccinate reported a yield of 60% when the reaction was carried out by refluxing a solution of dihydrotestosterone (B1667394) and succinic anhydride in a mixture of pyridine and toluene (B28343) for 8 hours. sphinxsai.com The product was then purified by crystallization. sphinxsai.com Although effective, this method's reliance on elevated temperatures and the basicity of pyridine may not be suitable for sensitive substrates. mdpi.com
Table 1: Reaction Conditions for the Synthesis of Dihydrotestosterone-Hemisuccinate via Pyridine Catalysis sphinxsai.com
| Parameter | Value |
| Starting Material | Dihydrotestosterone |
| Reagent | Succinic Anhydride |
| Catalyst/Solvent | Pyridine/Toluene |
| Reaction Time | 8 hours |
| Temperature | Reflux |
| Yield | 60% |
Bismuth Triflate Catalysis in Anhydride Reactions
Bismuth(III) triflate (Bi(OTf)₃) has emerged as a potent Lewis acid catalyst for various organic transformations, including esterification reactions. beilstein-journals.orgnih.govresearchgate.net It is recognized for its ability to catalyze the acylation of even sterically hindered alcohols with acid anhydrides. mdpi.comresearchgate.net While the direct application of bismuth triflate for the synthesis of this compound is not extensively documented in the reviewed literature, its catalytic properties suggest it as a viable and powerful alternative to traditional methods. mdpi.comresearchgate.net
The proposed mechanism involves the coordination of the bismuth triflate to a carbonyl oxygen of the succinic anhydride, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the sterically hindered 17β-hydroxyl group of testosterone. The advantages of using bismuth triflate include its low toxicity, moisture insensitivity, and the ability to conduct reactions under mild conditions, potentially avoiding the harsh conditions associated with pyridine catalysis. beilstein-journals.org Research on other steroid systems has demonstrated the chemoselectivity of bismuth triflate, which can leave other functional groups within the steroid nucleus intact. nih.gov
Indirect Esterification Approaches
Indirect esterification methods involve multiple steps, often utilizing protecting groups or activating agents to facilitate the esterification, particularly for sterically hindered or sensitive substrates.
Methylmagnesium Bromide and Methyl Succinyl Chloride Protocol followed by Hydrolysis
For steroids possessing a tertiary alcohol, such as the 17β-hydroxyl group of testosterone, an indirect esterification protocol involving a Grignard reagent and an acylating agent can be employed. mdpi.comresearchgate.net This method circumvents the direct and often challenging esterification of the sterically hindered hydroxyl group.
The synthesis proceeds in two main steps. First, testosterone is treated with methylmagnesium bromide or a similar Grignard reagent. The Grignard reagent acts as a strong base, deprotonating the 17β-hydroxyl group to form a more nucleophilic magnesium alkoxide intermediate. This intermediate then readily reacts with methyl succinyl chloride, an acylating agent, to form the monomethyl ester of this compound.
In the second step, the resulting methyl ester is subjected to hydrolysis, typically under basic conditions, to cleave the methyl group and yield the final this compound product. mdpi.comresearchgate.net This multi-step approach provides a strategic pathway to overcome the steric hindrance associated with the tertiary alcohol of testosterone.
N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Mediated Reactions
The use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP), is a well-established method for ester synthesis, known as the Steglich esterification. organic-chemistry.org This method is particularly effective for the esterification of secondary alcohols and has been applied to the synthesis of steroidal hemisuccinates. mdpi.comsphinxsai.com
The reaction mechanism involves the activation of the carboxylic acid (succinic acid in this case) by DCC to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of DMAP catalyzes the reaction and suppresses this side reaction by reacting with the O-acylisourea to form a more reactive acylpyridinium salt. organic-chemistry.orgnih.gov This species is then readily attacked by the alcohol (testosterone), leading to the formation of the desired ester and N,N′-dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be removed by filtration.
A study detailing the synthesis of dihydrotestosterone-hemisuccinate using succinic acid and DCC in the presence of p-toluenesulfonic acid reported a yield of 75% after stirring at room temperature for 72 hours. sphinxsai.com
Table 2: Comparison of Synthesis Methods for Dihydrotestosterone-Hemisuccinate sphinxsai.com
| Method | Reagents | Catalyst | Solvent | Time | Yield |
| A (Direct) | Dihydrotestosterone, Succinic Anhydride | Pyridine | Toluene | 8 h | 60% |
| B (Indirect) | Dihydrotestosterone, Succinic Acid | DCC, p-toluenesulfonic acid monohydrate | Acetonitrile-water | 72 h | 75% |
Enzymatic Synthesis utilizing Hydrolases
Enzymatic methods offer a green and highly selective alternative for the synthesis of steroid esters. Hydrolases, such as lipases and proteases, can be employed to catalyze esterification reactions in organic solvents with high regioselectivity. mdpi.comresearchgate.net
The enzymatic synthesis of steroid hemisuccinates has been demonstrated, for instance, in the regioselective acylation of 3,17β-estradiol at the 17β-hydroxyl group using succinic anhydride and the enzyme subtilisin Carlsberg in an organic solvent. mdpi.comresearchgate.net This highlights the potential of enzymes to differentiate between multiple hydroxyl groups on a steroid nucleus.
However, the choice of enzyme is critical, as not all hydrolases are effective. For example, one study noted that this compound was not affected by a particular esterase under conditions where other testosterone esters were hydrolyzed, indicating a high degree of enzyme specificity. google.com The enzymatic approach is advantageous due to its mild reaction conditions and high selectivity, which can reduce the need for protection and deprotection steps. The reverse reaction, the hydrolysis of testosterone esters, has also been studied with various lipases, such as those from Aspergillus oryzae and Candida antarctica A, demonstrating the versatility of enzymatic approaches in steroid chemistry. google.com
Synthesis of Conjugates and Derivatives for Research Applications
The synthesis of this compound conjugates is a cornerstone for its application in biomedical research. The carboxyl group of the hemisuccinate moiety provides a reactive handle for coupling to different macromolecules and labels.
Formation of Bovine Serum Albumin (BSA) Conjugates
The conjugation of this compound to bovine serum albumin (BSA) is a widely employed strategy to produce immunogens for antibody production. nih.govmdpi.comresearchgate.netnih.gov This process typically involves the activation of the carboxylic acid group of this compound, often using the mixed anhydride method, followed by reaction with the amino groups of lysine (B10760008) residues on the BSA molecule. nih.govd-nb.info The resulting testosterone-BSA conjugate can then be used to immunize animals, such as rabbits or goats, to elicit the production of anti-testosterone antibodies. d-nb.infotubitak.gov.tr
The steroid-to-protein molar ratio in these conjugates can be varied and influences the immunogenicity of the resulting complex. nih.govscispace.com Characterization of these conjugates often involves techniques like polyacrylamide gel electrophoresis (PAGE) to determine the molecular weight and purity of the conjugate. nih.gov It has been observed that increasing the initial steroid:BSA molar ratio leads to a higher ratio in the final conjugate and an increase in the formation of polymer conjugates. nih.gov
Several studies have utilized testosterone-17-hemisuccinate-BSA (T-17-HS-BSA) conjugates to generate antibodies for immunoassays. researchgate.netnih.gov For instance, antibodies have been generated against T-17-HS-BSA for the development of enzyme-linked immunosorbent assays (ELISAs). researchgate.netnih.gov
| Testosterone Derivative | Carrier Protein | Coupling Method | Application | References |
|---|---|---|---|---|
| Testosterone-17-hemisuccinate | Bovine Serum Albumin (BSA) | Mixed anhydride method | Immunogen for antibody production | nih.govresearchgate.netnih.gov |
| Testosterone-3-carboxymethyloxime | Bovine Serum Albumin (BSA) | Mixed anhydride method | Immunogen for antibody production | nih.govresearchgate.netnih.govtubitak.gov.tr |
| Nortestosterone-17β-hemisuccinate | Bovine Serum Albumin (BSA) | Mixed anhydride method | Immunogen for radioimmunoassay | d-nb.info |
Coupling to Other Macromolecules for Immunoanalytical Methods
Beyond BSA, this compound can be coupled to various other macromolecules to create reagents for immunoanalytical methods. mdpi.com The choice of macromolecule depends on the specific application. For instance, in the development of enzyme immunoassays (EIAs), this compound can be conjugated to enzymes like horseradish peroxidase (HRP) or glucoamylase. researchgate.netnih.govnih.gov These enzyme conjugates serve as tracers in competitive immunoassays.
The site of conjugation on the testosterone molecule and the nature of the linker can significantly impact the specificity and sensitivity of the resulting immunoassay. researchgate.netnih.gov For example, studies have compared the use of different immunogens, where testosterone is linked to a carrier protein at various positions, to optimize assay performance. researchgate.netnih.gov
Porcine thyroglobulin (PT) has also been used as a carrier protein for testosterone derivatives, including testosterone 19-hemisuccinate, to generate immunogens. nih.gov Conjugates with PT have been shown to produce high-titer antisera. nih.gov
Preparation of Radioligands for Immunoassays
Radiolabeled testosterone derivatives are essential for radioimmunoassays (RIAs). This compound can be used as a precursor for the synthesis of these radioligands. A common approach involves coupling the N-hydroxysuccinimidyl ester of this compound to a radiolabeled molecule, such as ¹²⁵I-iodohistamine. nih.govtandfonline.com This method offers a straightforward, two-step procedure for producing radioligands. nih.govtandfonline.com
The process involves reacting an excess of the activated ester of this compound with ¹²⁵I-iodohistamine, followed by purification using techniques like thin-layer chromatography (TLC). nih.govtandfonline.com This yields the desired ¹²⁵I-labeled testosterone radioligand. nih.govtandfonline.com The performance of these radioligands is then evaluated in RIAs, often comparing them to traditional ³H-labeled testosterone. tandfonline.com The use of heterologous systems, where the bridge in the immunogen and the radioligand are different, can improve the sensitivity of the assay. nih.govtandfonline.com
Another strategy involves coupling testosterone derivatives to tyrosyl-methyl-ester (TME) or histamine, which can then be iodinated. iaea.org
| Precursor | Radiolabel | Coupling Partner | Key Feature | References |
|---|---|---|---|---|
| N-Hydroxysuccinimidyl ester of this compound | ¹²⁵I | Iodohistamine | Simple two-step synthesis for RIA | nih.govtandfonline.com |
| Testosterone 19-hemisuccinate | ¹²⁵I | Iodohistamine | Used in heterologous RIA systems | nih.gov |
| Progesterone-11α-hemisuccinate | ¹²⁵I | Tyrosyl-methyl-ester (TME) | Used for RIA of progesterone | iaea.org |
Synthesis of Amino-Steroid Derivatives Incorporating this compound
This compound serves as a starting material for the synthesis of various amino-steroid derivatives. These derivatives often incorporate a spacer arm with a free amino group, which can be further functionalized. For example, a dihydrotestosterone-hemisuccinate derivative has been synthesized and subsequently coupled to 4-hydroxybenzoic acid. sphinxsai.com The resulting compound was then reacted with ethylenediamine (B42938) to introduce a free amino group. sphinxsai.com
In another approach, this compound was reacted with taurine (B1682933) to create a testosterone-taurine conjugate. google.com These synthetic strategies expand the chemical diversity of testosterone derivatives available for various research applications.
Conjugation with Vitamin B1 for Research on Bioactivity
To investigate novel biological activities, this compound has been conjugated with thiamine (B1217682) (Vitamin B1). researchgate.netresearchgate.netasianpubs.org This synthesis involves the reaction of testosterone succinate (B1194679) with thiamine, resulting in the formation of an amide bond. researchgate.netresearchgate.netasianpubs.org The resulting testosterone succinate-vitamin B1 conjugate has been studied for its potential antibacterial properties against various bacterial strains. researchgate.netasianpubs.org The rationale behind this conjugation is to combine the structural features of a steroid with the biological activity of Vitamin B1, potentially leading to new therapeutic agents.
Integration into Nanoparticle Formulations for Controlled Release Studies
This compound has been incorporated into nanoparticle formulations to study controlled drug release. researchgate.netresearchgate.netmdpi.com This is achieved by linking the this compound to hydrophilic polymers like glycol chitosan (B1678972), fructose (B13574) chitosan, or hyaluronic acid. researchgate.netresearchgate.net The resulting amphiphilic conjugates can self-assemble into nanoparticles in an aqueous solution. researchgate.netresearchgate.net
These nanoparticles can encapsulate other therapeutic agents, such as anticancer drugs, and are being investigated as potential drug delivery systems. researchgate.net The release of testosterone from these nanoparticles is often pH-dependent, allowing for controlled release under specific conditions. researchgate.net The particle size and drug content of these nanoparticles can be controlled by varying the synthesis conditions. researchgate.net
| Polymer | Conjugation Method | Resulting Nanoparticle Size | Application | References |
|---|---|---|---|---|
| Glycol Chitosan | Carbodiimide (B86325) activation | 245–332 nm (DLS), 45–90 nm (EM) | Controlled release of testosterone | researchgate.net |
| Fructose Chitosan | Carbodiimide activation | 245–332 nm (DLS), 45–90 nm (EM) | Controlled release of testosterone | researchgate.net |
| Hyaluronic Acid | Functionalization of HA derivatives | 172–380 nm (DLS), 50–100 nm (EM) | Delivery of anticancer drugs | researchgate.net |
Pharmacological Investigations of Testosterone Hemisuccinate
Pharmacodynamics and Receptor Interactions
The pharmacological effects of testosterone (B1683101) hemisuccinate are mediated through its conversion to testosterone, which then interacts with cellular receptors to elicit both genomic and non-genomic responses.
Androgen Receptor Agonism of Testosterone and its Prodrugs
Testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT), function as agonists of the androgen receptor (AR). drugbank.com The AR is a member of the steroid nuclear receptor superfamily and is located in the cytoplasm, bound to heat shock proteins. drugbank.comnih.gov Upon binding with an androgen like testosterone, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus. drugbank.com Within the nucleus, the testosterone-receptor complex binds to specific DNA sequences known as androgen response elements, initiating the transcription of target genes. drugbank.com This genomic mechanism is responsible for the development and maintenance of male primary and secondary sexual characteristics. drugbank.comnih.gov
Testosterone esters, such as testosterone hemisuccinate, must be hydrolyzed to release free testosterone before they can exert their effects on the androgen receptor. nih.gov The agonistic activity of testosterone at the AR is fundamental to its physiological and pharmacological actions in various tissues, including muscle, bone, and the reproductive tract. nih.govnih.gov
Non-Genomic Actions and Mechanisms
In addition to the classical genomic pathway, testosterone can elicit rapid biological responses through non-genomic mechanisms. nih.govnih.govarizona.eduresearchgate.net These actions are characterized by their rapid onset (within seconds to minutes) and are not dependent on gene transcription or protein synthesis. nih.govresearchgate.net
Research has demonstrated that testosterone can induce vasodilation by activating potassium channels in vascular smooth muscle cells. nih.govphysiology.orgmdpi.com This effect is considered a non-genomic action. Studies have shown that testosterone can increase the activity of both calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels. nih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation. nih.govfrontiersin.org This mechanism contributes to the vasodilatory properties of testosterone. amegroups.orgnih.gov
Testosterone-induced vasorelaxation is a structurally specific effect of the androgen molecule. physiology.org Studies comparing testosterone to its various metabolites and esters have revealed differences in their vasorelaxant potencies. For instance, in rat aortic rings, testosterone and more polar analogs like this compound demonstrated significant vasorelaxant effects. physiology.org The mechanism of this vasorelaxation involves the activation of potassium channels and, at higher concentrations, the inhibition of calcium influx. nih.gov This non-genomic, direct effect on vascular smooth muscle is independent of the classical androgen receptor. researchgate.net
| Compound | Relative Potency for Vasorelaxation (EC50) |
| Testosterone | High |
| This compound | Moderate |
| Dihydrotestosterone | Lower |
| Androsterone (B159326) | Moderate |
This table provides a simplified representation of relative potencies based on available research.
Metabolic Pathways and Biotransformation Research
The therapeutic and physiological effects of this compound are contingent upon its conversion to testosterone and subsequent metabolism.
Conversion to Testosterone and Active Metabolites
As a testosterone ester, this compound is considered a prodrug. caymanchem.com Following administration, it is hydrolyzed by esterase enzymes in the body to release free testosterone. nih.gov Once released, testosterone is metabolized primarily in the liver. wikipedia.org The major metabolic pathways involve the conversion of testosterone into its two major active metabolites: dihydrotestosterone (DHT) and estradiol (B170435). drugbank.com The conversion to DHT is catalyzed by the enzyme 5α-reductase, while the conversion to estradiol is mediated by the enzyme aromatase. drugbank.comnih.gov
Testosterone and its metabolites are then further metabolized into inactive 17-keto steroids, which are conjugated with glucuronic acid or sulfate (B86663) and excreted primarily in the urine. drugbank.comwikipedia.org
| Precursor | Enzyme | Active Metabolite |
| Testosterone | 5α-reductase | Dihydrotestosterone (DHT) |
| Testosterone | Aromatase | Estradiol |
Enzymatic Hydrolysis and Prodrug Activation
This compound requires enzymatic hydrolysis to become pharmacologically active. This process cleaves the hemisuccinate ester bond, releasing the parent hormone, testosterone. While specific studies on the enzymatic hydrolysis of this compound are limited, the general principles of steroid ester hydrolysis by esterases are well-established.
Research on other testosterone esters, such as testosterone acetate (B1210297) and propionate, demonstrates the role of esterases in their conversion to testosterone. For instance, studies have shown that testosterone acetate is readily hydrolyzed to testosterone. google.com However, the same research indicated that this compound was unaffected under the tested conditions, suggesting that the rate and extent of hydrolysis can be influenced by the nature of the ester group. google.com
The activation of testosterone prodrugs is a critical step for their biological activity. The enzymatic hydrolysis of these compounds is often studied in various tissues, including the liver, to understand their conversion rate and subsequent systemic availability of the active hormone. nih.gov The efficiency of this activation can be influenced by several factors, including the type of ester linkage and the specific enzymes present in the tissue.
| Testosterone Ester | Enzyme/System | Observation | Reference |
|---|---|---|---|
| Testosterone Acetate | Cell-free preparation of Penicillium lilacinum | Readily hydrolyzed to Testosterone (80.3-83.8% conversion) | google.com |
| Testosterone Propionate | Cell-free preparation of Penicillium lilacinum | Partial hydrolysis | google.com |
| Testosterone Oenanthate | Cell-free preparation of Penicillium lilacinum | Unaffected | google.com |
| Testosterone Benzoate | Cell-free preparation of Penicillium lilacinum | Unaffected | google.com |
| This compound | Cell-free preparation of Penicillium lilacinum | Unaffected | google.com |
| Testosterone 17β-N,N-dimethylglycinate hydrochloride | 33% human liver homogenate | Generated Testosterone | nih.gov |
Impact on Broader Metabolic Processes (e.g., Carbohydrate, Fat, Protein Metabolism)
Once hydrolyzed to testosterone, the compound exerts significant effects on carbohydrate, fat, and protein metabolism. Testosterone is known to regulate these metabolic pathways, and its deficiency is often associated with metabolic disturbances. nih.govresearchgate.net
Carbohydrate Metabolism: Testosterone therapy has been investigated for its potential to improve glucose metabolism. However, studies have yielded mixed results. For instance, one randomized controlled trial in men with type 2 diabetes and moderately reduced testosterone levels found that testosterone therapy did not improve insulin (B600854) resistance or glycemic control. nih.gov
Fat Metabolism: Testosterone plays a crucial role in regulating body fat composition. nih.gov Lower testosterone levels are correlated with an increase in fat mass, particularly visceral fat. nih.govnih.gov Testosterone therapy has been shown to reduce fat mass and improve lipid profiles by lowering total cholesterol, LDL-C, and triglycerides in some individuals. nih.govnih.gov It influences the expression of key enzymes and molecules involved in lipid metabolism in different fat depots. endocrine-abstracts.org For example, in a study on mice with non-functional androgen receptors and low testosterone, testosterone replacement therapy was found to increase the expression of genes involved in cholesterol efflux and lipid metabolism in subcutaneous fat. endocrine-abstracts.org
Protein Metabolism: Testosterone is well-known for its anabolic effects on muscle tissue, which are mediated through its influence on protein metabolism. It stimulates muscle protein synthesis, a key process for muscle growth and maintenance. nih.govutmb.edu Research has shown that testosterone can exert a broad stimulatory effect on the synthesis rates of various muscle proteins. nih.gov This effect is crucial for the net gain of muscle protein. nih.govutmb.edu
| Metabolic Process | Effect of Testosterone | Key Findings | Reference |
|---|---|---|---|
| Carbohydrate Metabolism | Variable | Did not significantly improve insulin resistance or glycemic control in one study of men with type 2 diabetes. | nih.gov |
| Fat Metabolism | Favorable | Decreased total fat mass, trunk fat, and extremity fat mass. Lowered total cholesterol, LDL-C, and fasting triglycerides. | nih.gov |
| Protein Metabolism | Anabolic | Stimulates mixed-muscle protein synthesis and can lead to muscle mass accretion. | nih.gov |
Enzymatic Reduction (e.g., 5α-reductase activity)
After its release from the hemisuccinate ester, testosterone can be metabolized by various enzymes, including 5α-reductase. This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgmdpi.comnih.gov There are two main isoforms of 5α-reductase, Type 1 and Type 2, which are found in different tissues. nih.gov
The activity of 5α-reductase is a critical determinant of androgenic action in many target tissues. clinicaltrials.gov DHT has a higher binding affinity for the androgen receptor than testosterone and is thought to be the primary androgen responsible for the development and growth of the prostate gland, as well as for male pattern baldness. wikipedia.orgnih.gov
Preclinical Research Models and Methodologies
In vitro Systems for Pharmacological Studies
In vitro models are fundamental in pharmacological research, offering controlled environments to study the direct effects of compounds on cells and tissues.
Cell Culture Models (e.g., Rat Seminal Vesicle Incubation)
The rat seminal vesicle is a classic androgen-responsive organ, making its cell cultures a valuable tool for studying the genomic effects of androgens. In this model, sections of the seminal vesicle are incubated in a culture medium. The addition of androgenic compounds can stimulate specific cellular processes, such as protein and RNA synthesis. nih.govresearchgate.net
Research has specifically utilized this model to investigate testosterone (B1683101) hemisuccinate. In one study, incubated sections of rat seminal vesicles were treated with testosterone hemisuccinate. The results demonstrated that this compound significantly increased the DNA content of the seminal vesicle tissue, indicating a promotion of cell proliferation, a known genomic effect of androgens. physiology.orgphysiology.org This effect was observed at concentrations as low as 3 ng/ml. physiology.org Interestingly, when this compound was conjugated to bovine serum albumin (BSA), a large protein that prevents the steroid from entering the cell, it had no significant effect on DNA content. physiology.orgphysiology.org This finding underscores that the proliferative effects of this compound in this model are dependent on its ability to enter the cell and act on intracellular androgen receptors. physiology.org
Studies on seminal vesicle epithelial cells have also shown that testosterone influences cellular metabolism, promoting glucose uptake and shifting metabolic pathways towards fatty acid synthesis. elifesciences.org While these studies used testosterone, they highlight the androgen-dependent mechanisms within these cells that this compound would also be expected to influence.
Isolated Tissue Preparations (e.g., Rat Aorta Rings for Vasorelaxation)
Isolated tissue preparations allow for the examination of a compound's effect on organ function in a controlled setting. Thoracic aorta rings from rats are a standard model for studying vasorelaxation, the widening of blood vessels.
Testosterone and its derivatives have been shown to produce acute, non-genomic vasorelaxation. physiology.org Studies have specifically investigated the structural specificity of this effect using various testosterone esters, including this compound. physiology.orgphysiology.org In these experiments, aortic rings are pre-contracted with an agent like phenylephrine, and then the test compound is added to measure the degree of relaxation.
Research demonstrated that this compound induces dose-dependent relaxation of rat aortic rings. physiology.org When comparing the potency of different androgens, the study established a rank order for vasorelaxation that is notably different from the rank order for typical androgen receptor-mediated effects. physiology.org The relative potencies for vasorelaxation were determined as follows: this compound-BSA > Testosterone > Androsterone (B159326) = This compound = Etiocholanolone > Dihydrotestosterone (B1667394) >> Testosterone enanthate. physiology.org This suggests that the mechanism of vasorelaxation is structurally specific and distinct from the classical genomic actions of androgens. The effect is believed to involve the activation of potassium (K+) channels in the vascular smooth muscle. physiology.org
Relative Vasorelaxant Potency of Androgens in Rat Aorta Rings
| Compound | Relative Potency |
|---|---|
| This compound-BSA | Most Potent |
| Testosterone | ↓ |
| Androsterone | ↓ |
| This compound | Equal to Androsterone |
| Etiocholanolone | Equal to Androsterone |
| Dihydrotestosterone | ↓ |
| Testosterone enanthate | Least Potent |
In vivo Animal Models for Investigating Biological Effects
In vivo models are crucial for understanding how a compound behaves in a whole, living organism, accounting for complex physiological interactions.
Rodent Models for Systemic Effects and Tissue Responses
Rodent models, particularly rats and mice, are extensively used to study the systemic effects of androgens. While specific in vivo studies focusing on the broad systemic effects of this compound are not detailed in the available literature, research on other testosterone esters provides a framework for its expected biological actions. For instance, studies in rats have shown that testosterone can regulate the response to inflammation and influence the levels of inflammatory cytokines. nih.gov
One study did utilize this compound in bovine adrenal cells, finding that it stimulates aldosterone (B195564) biosynthesis. nih.gov This points to a potential role in regulating adrenal steroidogenesis. The general principle of testosterone esters is that they act as pro-drugs, being hydrolyzed in the body to release free testosterone, which then exerts its effects on various tissues. Therefore, the systemic effects observed with other testosterone esters, such as impacts on muscle, bone, and the central nervous system, would be anticipated following the administration of this compound.
Swine Models in Scarring and Wound Healing Research
The porcine (swine) model is highly regarded in dermatological research, including studies on wound healing and scarring, because pig skin shares many anatomical and physiological similarities with human skin. Research using these models has investigated the influence of testosterone on the healing process.
Studies have shown that systemic testosterone therapy in castrated swine leads to increased granulation tissue and ultimately, increased scar tissue formation. google.com Wounds on testosterone-treated pigs exhibited greater fibrosis area and thickness compared to controls. google.com Furthermore, testosterone exposure was associated with increased tensile strength of the scars, suggesting a supraphysiologic deposition of collagen and other extracellular matrix components. google.com While these preclinical models demonstrate a clear link between high levels of testosterone and pathological scarring, the specific testosterone ester used in these key studies was not identified as this compound. google.comresearchgate.net
Studies on Skin Permeation in Rat Models
The transdermal delivery of testosterone is a common therapeutic route, making skin permeation studies essential. The rat skin model is frequently used to evaluate the permeability of various compounds.
A key study investigated the skin permeation of testosterone and several of its commercially available esters, including this compound, using an ethanol (B145695)/water co-solvent system. nih.govresearchgate.net The permeation rate of the compounds across excised rat skin was measured at 37°C. nih.govresearchgate.net
The results showed that the permeation rate of testosterone and its esters was maximized when the compounds were saturated in a 70% ethanolic solution. nih.gov A parabolic relationship was observed between the permeation rate and the lipophilicity (log P value) of the esters, with the maximum flux achieved at a log P value around 3, which is close to that of testosterone itself. nih.gov During the skin permeation study, testosterone esters were hardly detected in the receptor solution, which was attributed to their rapid degradation back to testosterone during the permeation process through the skin. nih.gov This indicates that esters like this compound act as pro-drugs that are efficiently converted to the active hormone upon transdermal absorption. nih.gov
Skin Permeation of Testosterone in Rat Model
| Parameter | Finding | Citation |
|---|---|---|
| Optimal Vehicle | 70% (v/v) ethanol in water | nih.gov |
| Maximum Flux of Testosterone | 2.69 ± 0.69 µg cm⁻² h⁻¹ (in 70% ethanol) | nih.gov |
| Optimal Lipophilicity (log P) | Approximately 3 | nih.gov |
| Ester Fate during Permeation | Rapid degradation to testosterone | nih.gov |
Methodological Considerations in Preclinical Studies
Methodological rigor is paramount in preclinical research involving steroid derivatives to ensure the validity and reproducibility of findings. For a compound like this compound, which is primarily utilized as a critical reagent in the development of analytical tools, specific considerations for experimental design and quantification are essential.
The principal application of this compound in preclinical research is as a hapten for the production of antibodies against testosterone. A hapten is a small molecule that, on its own, does not provoke an immune response but can when coupled to a larger carrier molecule, such as a protein. The succinate (B1194679) linker provides a carboxyl group that facilitates this conjugation. The experimental design for developing and characterizing these antibodies is focused on ensuring high specificity and potency for their intended use in immunoassays.
Hapten-Carrier Conjugation and Immunization: The synthesis of an effective immunogen is the initial step. This compound is covalently linked to a carrier protein, commonly Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugation creates a molecule large enough to be recognized by the immune system of a host animal (e.g., rabbit, mouse, or sheep), leading to the production of antibodies that can recognize the testosterone molecule.
Assessment of Specificity (Cross-Reactivity): A critical aspect of the experimental design is to determine the specificity of the generated antibodies. The goal is to produce antibodies that bind selectively to testosterone with minimal binding to other structurally related endogenous steroids, which may be present in biological samples. This is assessed through cross-reactivity studies. In these experiments, various steroids are tested for their ability to compete with labeled testosterone for binding to the antibody. The specificity is inversely proportional to the degree of cross-reactivity.
Below is a table representing typical cross-reactivity data for an anti-testosterone antibody.
| Compound | Cross-Reactivity (%) |
|---|---|
| Testosterone | 100 |
| 5α-Dihydrotestosterone (DHT) | 55 |
| Androstenedione | 12 |
| Dehydroepiandrosterone (DHEA) | 1.5 |
| Progesterone | <0.1 |
| Estradiol (B170435) | <0.1 |
| Cortisol | <0.01 |
Assessment of Potency (Affinity): The potency of the antibody is determined by its binding affinity for testosterone. High-affinity antibodies are essential for developing sensitive immunoassays capable of detecting the low concentrations of testosterone often found in biological fluids. Techniques such as equilibrium dialysis or surface plasmon resonance are used to quantify the affinity constant (Ka), which is a measure of the strength of the antibody-antigen interaction. A higher affinity constant indicates a more potent antibody and allows for the development of more sensitive assays.
Accurate quantification of testosterone in biological matrices like serum, plasma, and saliva is crucial for both research and clinical diagnostics. The antibodies developed using this compound are central to immunoassays, but mass spectrometry-based methods are considered the gold standard for accuracy and specificity. myadlm.org
Immunoassays: Immunoassays, including Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescence Immunoassays (CLIA), are widely used for their high throughput and relative ease of use. nih.govcrimsonpublishers.com These methods rely on the competitive binding principle, where testosterone in a sample competes with a labeled form of testosterone for a limited number of antibody binding sites. However, immunoassays can suffer from a lack of specificity due to cross-reactivity with other steroids and are often less accurate at low testosterone concentrations, such as those found in women and children. crimsonpublishers.comnih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry-based methods offer superior specificity and sensitivity compared to immunoassays. myadlm.orgnih.gov These techniques separate the analyte from other matrix components before detection, minimizing interference.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has historically been a reference method. It involves the extraction of testosterone from the biological matrix, followed by chemical derivatization to make it volatile for gas chromatographic separation and subsequent detection by mass spectrometry. chromatographytoday.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current reference method for testosterone measurement in many clinical and research laboratories. nih.govnih.govlabcorp.com The process typically involves an initial sample preparation step, such as protein precipitation followed by liquid-liquid or solid-phase extraction, to isolate testosterone and an internal standard (often a stable isotope-labeled version of testosterone) from the sample matrix. nih.govnih.govnih.gov The extract is then injected into a liquid chromatograph for separation on a C18 column before being ionized and detected by a tandem mass spectrometer. nih.govnih.gov This method provides high accuracy and precision across a wide range of concentrations, including the very low levels found in certain populations. nih.govnih.goviacld.com
The following table compares the performance characteristics of common analytical techniques for testosterone quantification.
| Technique | Principle | Typical Limit of Quantitation (LOQ) | Advantages | Disadvantages |
|---|---|---|---|---|
| Immunoassay (e.g., CLIA) | Competitive antigen-antibody binding | 0.02 - 0.1 ng/mL iacld.com | High throughput, automated | Lower specificity, potential for cross-reactivity, less accurate at low concentrations nih.govnih.gov |
| GC-MS | Gas-phase separation and mass-based detection | ~0.00025 ng/mL (3 fg on column) chromatographytoday.com | High sensitivity and specificity | Requires derivatization, complex sample preparation nih.gov |
| LC-MS/MS | Liquid-phase separation and mass-based detection | 0.008 - 0.05 ng/mL (0.03 - 0.05 nmol/L) nih.goviacld.com | "Gold standard" accuracy, high specificity, high sensitivity myadlm.orglabcorp.com | Higher cost, lower throughput than immunoassays nih.gov |
Analytical and Bioanalytical Methodologies for Testosterone Hemisuccinate
Chromatographic Techniques
Chromatographic methods are instrumental in the separation, identification, and quantification of testosterone (B1683101) hemisuccinate. These techniques are renowned for their high specificity and are often considered the gold standard in analytical chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of steroid hormones like testosterone and its derivatives. restek.com For volatile and thermally stable compounds, GC-MS offers high resolution and sensitivity. However, due to the low volatility of steroid hormones, derivatization is often a necessary step to improve their chromatographic behavior. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, which is crucial for successful GC analysis. restek.com
In the context of testosterone analysis, derivatization techniques such as silylation are commonly employed. nih.gov For instance, the use of reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can create more volatile trimethylsilyl (B98337) (TMS) derivatives of the steroid. nih.gov This approach enhances the intensity of the molecular ion, leading to greater sensitivity during MS detection. nih.gov The subsequent mass spectrometry analysis provides detailed structural information, allowing for confident identification and precise quantification of the target compound. nih.gov GC-MS/MS, a tandem mass spectrometry technique, further enhances specificity and sensitivity, making it particularly valuable for bioanalytical applications where low detection limits are required. chromatographytoday.com
Table 1: Key Aspects of GC-MS for Steroid Analysis
| Feature | Description | Reference |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | restek.com |
| Sample Preparation | Often requires derivatization (e.g., silylation) to increase volatility. | nih.gov |
| Advantages | High resolution, sensitivity, and specificity. | restek.comchromatographytoday.com |
| Instrumentation | Gas chromatograph coupled with a mass spectrometer. | restek.com |
| Application | Quantification of steroid hormones in various biological samples. | restek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the bioanalysis of testosterone and its esters in many clinical and research laboratories. labcorp.comnih.gov This technique offers exceptional sensitivity and specificity, allowing for the accurate measurement of low concentrations of steroids in complex biological matrices such as serum and plasma. labcorp.comnih.gov Unlike GC-MS, LC-MS/MS can often analyze compounds without the need for derivatization, simplifying sample preparation. chromatographytoday.com
The methodology typically involves a liquid chromatographic separation followed by detection using a tandem mass spectrometer. nih.gov The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govendocrine-abstracts.org The high specificity of LC-MS/MS is particularly advantageous as it can distinguish between structurally similar steroids, which can be a challenge for immunoassays. nih.gov This capability is crucial for avoiding cross-reactivity and ensuring the reliability of the analytical results. nih.gov
Table 2: Comparison of Analytical Methods for Testosterone
| Method | Principle | Key Advantages | Key Limitations | Reference |
| GC-MS | Gas-phase separation and mass-based detection. | High resolution and specificity. | Often requires derivatization. | restek.comchromatographytoday.com |
| LC-MS/MS | Liquid-phase separation and tandem mass detection. | High sensitivity, specificity, and often no need for derivatization. | Higher equipment cost. | labcorp.comnih.gov |
| RIA | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies. | High sensitivity. | Use of radioactive materials, potential for cross-reactivity. | alpco.comnih.gov |
| ELISA | Enzyme-catalyzed color change to quantify antigen-antibody binding. | No radioactive materials, high throughput. | Potential for cross-reactivity, may have lower sensitivity than RIA. | arborassays.comnih.gov |
Immunological Assays
Immunological assays are based on the highly specific binding interaction between an antibody and its corresponding antigen. These methods are widely used for the quantification of hormones due to their high sensitivity and suitability for high-throughput screening.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Heterologous Systems
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted alternative to RIA that does not involve radioactive materials. nih.govnih.gov In a competitive ELISA for testosterone, testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone for binding to a limited amount of anti-testosterone antibody coated on a microplate. sceti.co.jpelabscience.com The amount of enzyme activity is inversely proportional to the concentration of testosterone in the sample. thermofisher.com
To enhance the sensitivity and specificity of ELISAs, heterologous systems are often employed. nih.gov This involves using different but related chemical structures for the immunogen (used to raise the antibody) and the enzyme-labeled antigen (tracer). nih.gov By carefully selecting the heterologous combination, the affinity of the antibody for the analyte in the sample can be favored over its affinity for the tracer, leading to a more sensitive assay. nih.gov
Hapten Design and Antibody Generation for Immunoanalytical Methods
The development of specific and high-affinity antibodies is fundamental to the success of any immunoassay. Since small molecules like testosterone and its derivatives are not immunogenic on their own, they must be covalently linked to a larger carrier molecule, such as a protein, to elicit an immune response. medkoo.com This small molecule is referred to as a hapten. medkoo.com
Testosterone hemisuccinate is a key hapten used in the generation of antibodies for testosterone immunoassays. nih.gov By conjugating this compound to a carrier protein like bovine serum albumin (BSA), an immunogen is created that can be used to immunize animals and produce polyclonal or monoclonal antibodies. nih.gov The position at which the linker is attached to the steroid molecule is critical as it influences the specificity of the resulting antibodies. nih.govmedkoo.com For instance, antibodies have been generated against testosterone-11-hemisuccinate-BSA and testosterone-17-hemisuccinate-BSA conjugates. nih.gov The careful design of the hapten and the subsequent antibody production are crucial steps in developing reliable and accurate immunoanalytical methods for testosterone and its derivatives. creative-diagnostics.com
Research on Specific Biological and Physiological Effects
Influence on DNA Content in Reproductive Tissues (e.g., Seminal Vesicles)
Research into the effects of androgens on reproductive tissues has established a clear link between testosterone (B1683101) and the maintenance of tissue integrity and function, including the regulation of DNA content. While studies specifically investigating testosterone hemisuccinate's effect on the DNA content of seminal vesicles are not prevalent in the reviewed literature, the broader effects of testosterone provide a foundational understanding.
In studies conducted on animal models, castration leads to a notable decrease in the wet weight and RNA content of the seminal vesicles. Concurrently, the DNA content also diminishes, a change that is strongly correlated with a loss of epithelial cells in the tissue. The administration of testosterone to these castrated models prompts a rapid resynthesis of RNA, followed by a restoration of DNA content and proliferation of the epithelial cells. This demonstrates the crucial role of testosterone in maintaining the cellular population and, consequently, the DNA content of the seminal vesicles. It is important to note that these foundational studies were conducted using testosterone, and further research would be needed to specifically delineate the effects of the hemisuccinate ester.
Recent studies have further explored the metabolic influence of testosterone on seminal vesicle epithelial cells, finding that testosterone can suppress their proliferation. This is achieved by altering gene expression related to metabolic pathways, which in turn affects the composition of seminal plasma. While these studies focus on metabolic outputs rather than direct DNA content measurement, they reinforce the significant regulatory role of testosterone on the cellular processes within the seminal vesicles.
Cardiovascular System Research
The impact of testosterone and its derivatives on the cardiovascular system has been a subject of significant research, with a particular focus on its vasodilatory effects.
This compound has been identified as having vasorelaxant properties. In comparative studies on rat aortas, the vasorelaxant potency of this compound was found to be comparable to that of other testosterone metabolites like androsterone (B159326) and etiocholanolone. Its potency was observed to be greater than that of 5α-dihydrotestosterone but less than that of testosterone itself and significantly lower than this compound conjugated to bovine serum albumin (BSA) physiology.org.
The mechanism underlying the vasorelaxant effects of testosterone and its analogs, including this compound, is believed to be non-genomic, meaning it does not involve the activation of nuclear androgen receptors to alter gene expression. Instead, the action is rapid and direct on the vascular tissue. Research suggests that these effects are, at least in part, mediated by the activation of potassium (K+) channels in the vascular smooth muscle cells physiology.org. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, making it less likely to contract and thus promoting relaxation of the blood vessel. Some evidence also points to an inhibition of calcium (Ca2+) influx into the vascular smooth muscle cells as a contributing factor to vasorelaxation.
The primary target for the vasorelaxant action of this compound is the vascular smooth muscle (VSM) cells. The relaxation of these cells leads to the widening of blood vessels. The activation of K+ channels within the VSM cell membrane by testosterone and its derivatives is a key event in this process physiology.org. Specifically, studies on testosterone have suggested the involvement of voltage-dependent K+ channels physiology.org.
Furthermore, testosterone has been shown to influence VSM cell migration, a process involved in vascular remodeling. This effect may be mediated through pathways involving NADPH oxidase and c-Src nih.gov. While these studies provide insight into the broader actions of androgens on VSM, direct research into the specific impact of this compound on VSM cell migration and proliferation is less common. The vasorelaxant effect, however, is a direct impact on the contractile state of these cells.
Exploration of Antimicrobial Activity
The potential for steroids to exhibit antimicrobial properties has been an area of scientific inquiry. While research specifically on the antimicrobial activity of this compound is limited, studies on a closely related compound provide some insights.
A study investigating a testosterone succinate-vitamin B1 conjugate reported antimicrobial activity against several bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for this conjugate.
| Bacterium | Minimum Inhibitory Concentration (MIC) of Testosterone Succinate-Vitamin B1 Conjugate (mmol) |
|---|---|
| Staphylococcus aureus | 2.57 x 10⁻³ |
| Escherichia coli | 1.48 x 10⁻³ |
| Klebsiella pneumoniae | 1.48 x 10⁻³ |
Data from a study on a testosterone succinate-vitamin B1 conjugate tubitak.gov.tr.
The study suggested that the antimicrobial effect of the testosterone succinate (B1194679) component could be related to the presence of a free carboxyl group in its structure, which may act as a membrane-perturbing agent. However, it is important to emphasize that these findings are for a conjugate molecule, and the antimicrobial activity of this compound alone has not been definitively established in the reviewed literature. Broader research on the antimicrobial properties of testosterone and its intermediates has also been conducted, though specific data on the hemisuccinate ester is sparse nih.gov.
Effects on Extracellular Matrix Deposition and Scarring
The influence of androgens on wound healing and scar formation is an emerging area of research, with evidence suggesting that testosterone can play a significant role in the deposition of the extracellular matrix (ECM), the non-cellular component of all tissues and organs.
Preclinical studies, particularly in porcine models, have shown that the administration of testosterone is associated with an increase in pathologic scarring. This is characterized by a greater deposition of ECM components, most notably type I and type III collagen researchgate.net. The increased collagen deposition contributes to a greater tensile strength of the scar tissue.
Below is a table summarizing findings from a preclinical study on the effects of testosterone on scar formation:
| Parameter | No Testosterone | Testosterone | p-value |
|---|---|---|---|
| Mean Fibrosis Area (mm²) | 16 | 28 | 0.007 |
| Mean Fibrosis Thickness (mm²) | 0.246 | 0.406 | <0.001 |
| Adjusted Burst Strength (MPa) | 0.81 | 1.30 | 0.001 |
Data from a preclinical porcine model of scarring researchgate.net.
Advanced Delivery Systems and Formulations in Research
Nanoparticle-Based Delivery Systems for Controlled Release
Nanoparticle-based delivery systems represent a promising strategy for the controlled release of testosterone (B1683101) hemisuccinate. These systems are designed to improve the solubility and stability of the compound, while also providing sustained release, which can lead to more consistent physiological effects. Research in this area has explored the use of biocompatible polymers to create self-assembling nanostructures that encapsulate or are conjugated with testosterone hemisuccinate.
One notable study focused on the development of novel self-assembled nanoparticles using testosterone-modified glycol chitosan (B1678972) (GC) and fructose (B13574) chitosan (FC). In this research, this compound was covalently linked to the chitosan derivatives through a water-soluble carbodiimide (B86325) activation process. This conjugation resulted in amphiphilic molecules that spontaneously formed nanoparticles in an aqueous solution.
The physicochemical characteristics of these nanoparticles were thoroughly investigated. Dynamic light scattering analysis revealed particle sizes ranging from 245 to 332 nm in their hydrated state. However, when visualized using scanning and transmission electron microscopy after drying, the particles appeared as nearly spherical structures with diameters between 45 and 90 nm. The testosterone content of these nanoparticles was determined to be 3% (w/w) for the glycol chitosan conjugates and 8% (w/w) for the fructose chitosan conjugates. researchgate.net
In vitro release studies were conducted in an aqueous environment at an acidic pH to simulate certain physiological conditions. The findings from these studies indicated that the release of testosterone was influenced by several factors, including the acidity of the solution, the amount of testosterone conjugated to the polymer, and the specific type of chitosan matrix used. A key observation was an almost constant release rate during the initial phases of the experiment. These results suggest that such chitosan-based nanoparticles could be viable candidates for the effective delivery of testosterone. researchgate.net
Table 1: Characteristics of Testosterone-Modified Chitosan Nanoparticles
| Conjugate | Particle Size (Dynamic Light Scattering) | Particle Size (Electron Microscopy) | Testosterone Content (w/w) |
|---|---|---|---|
| Glycol Chitosan (GC) | 245–332 nm | 45–90 nm | 3% |
| Fructose Chitosan (FC) | 245–332 nm | 45–90 nm | 8% |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes and Derivatizations
The chemical synthesis of steroid esters like testosterone (B1683101) hemisuccinate is a cornerstone of its production and derivatization for various applications. Traditional methods for creating the hemisuccinate ester bond with the tertiary alcohol group of steroids can be challenging. However, recent research has explored novel, indirect methods to overcome these hurdles. One such approach involves using a coupling reagent like 1-ethyl-3-(dimethylaminopropyl)carbodiimide to facilitate the esterification of the steroid with a protected form of succinic acid, such as 2-(trimethylsilyl)ethyl hydrogen butanedioate. The use of a selectively removable protecting group allows for the efficient synthesis of the desired hemisuccinate derivative of steroids with tertiary alcohol groups nih.gov.
Further research in this area is focused on developing more efficient, stereoselective, and environmentally friendly synthetic strategies. This includes the exploration of enzymatic catalysis and flow chemistry techniques to improve yield, purity, and scalability.
Derivatization of testosterone and its esters is also a critical area of development, particularly for enhancing the sensitivity of analytical methods. For instance, the use of hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to derivatize the keto group of androgens has been shown to significantly improve ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) endocrine-abstracts.orgnih.gov. These derivatization strategies are crucial for detecting low concentrations of androgens in biological samples.
Future work in derivatization will likely focus on the development of novel reagents that offer even greater sensitivity, stability, and specificity, enabling more precise quantification in complex biological matrices.
Elucidation of Detailed Molecular Mechanisms Beyond Androgen Receptor
The biological effects of testosterone are primarily mediated through its interaction with the androgen receptor (AR), a ligand-dependent transcription factor that regulates gene expression drugbank.comnih.gov. Testosterone itself, or its more potent metabolite dihydrotestosterone (B1667394) (DHT), binds to the AR, leading to the development and maintenance of male reproductive tissues and secondary sexual characteristics drugbank.comnih.govwikipedia.org.
However, there is a growing body of evidence suggesting that testosterone can also exert effects through mechanisms that are independent of the classical AR signaling pathway. These non-genomic or "rapid" actions of testosterone are thought to be mediated by membrane-associated receptors and can influence various cellular processes, including intracellular calcium levels and protein kinase activation researchgate.net.
Future research on testosterone hemisuccinate will need to explore these non-AR mediated pathways in greater detail. Investigating how this compound, as a testosterone pro-drug, influences these alternative signaling cascades could reveal novel therapeutic targets and applications. Understanding these mechanisms is crucial for a comprehensive understanding of its pharmacological profile.
Exploration of Undiscovered Biological Activities
While the androgenic activities of testosterone are well-documented, the full spectrum of its biological effects is still being uncovered. Testosterone is known to influence a wide range of physiological processes, including muscle growth, bone density, and mood wikipedia.org. As a derivative of testosterone, this compound is expected to share these activities upon conversion to testosterone in the body.
Emerging research is beginning to explore the less-understood roles of androgens in various tissues and organ systems. For example, the influence of testosterone on the cardiovascular system, immune function, and neuroprotection are areas of active investigation. Future studies on this compound could focus on its potential effects in these and other non-traditional areas of androgen action.
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in identifying novel biological activities biobide.com. By providing a global view of the molecular changes induced by this compound, these technologies can help to identify new pathways and cellular processes that are modulated by this compound.
Advancements in Bioanalytical Assay Sensitivity and Specificity
Accurate and sensitive measurement of testosterone and its derivatives is essential for both research and clinical applications. While immunoassays have been widely used, they can suffer from a lack of specificity and accuracy, particularly at low concentrations nih.govmyadlm.org. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity endocrine-abstracts.org.
Recent advancements in bioanalytical methods have focused on improving the sensitivity and specificity of LC-MS/MS assays for testosterone. This has been largely achieved through the development of novel derivatization reagents that enhance the ionization efficiency of neutral steroids nih.govddtjournal.com. For example, the use of permanently charged quaternary aminooxy (QAO) reagents has enabled the quantification of testosterone at the picogram-per-milliliter level in human serum nih.gov.
Future developments in this area will likely involve the refinement of existing derivatization strategies and the exploration of new analytical platforms. The goal is to develop assays that are not only highly sensitive and specific but also high-throughput and cost-effective, making them more accessible for large-scale studies.
| Assay Type | Advantages | Disadvantages | Key Advancements |
| Immunoassays | High-throughput, relatively low cost | Lack of specificity, cross-reactivity, poor accuracy at low concentrations nih.govmyadlm.org | Development of more specific monoclonal antibodies |
| LC-MS/MS | High specificity, high sensitivity, accurate quantification endocrine-abstracts.org | Higher cost, lower throughput than immunoassays | Novel derivatization reagents (e.g., HMP, QAO) to enhance sensitivity nih.govnih.gov |
| GC-MS | High resolution and sensitivity | Requires derivatization, can be complex | - |
Refinement of Preclinical Models for Translational Research
Preclinical animal models are indispensable tools for studying the efficacy and safety of new drugs before they are tested in humans tno.nl. In the context of this compound, animal models are crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Mouse models have been particularly valuable in studying the effects of testosterone therapy. For example, mouse models have been developed to mimic gender-affirming hormone therapy in transgender individuals, providing insights into the reproductive consequences of testosterone administration nih.govnih.gov. These models allow researchers to investigate the effects of different testosterone formulations and treatment regimens in a controlled setting.
Future research in this area will focus on developing more refined and translational preclinical models. This includes creating models that more accurately recapitulate human diseases and physiological conditions. For instance, the development of humanized mouse models, which contain functional human genes, cells, or tissues, could provide more predictive data on the effects of this compound in humans.
Integration of Omics Technologies in Pharmacological Studies
The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized pharmacological research biobide.comnih.gov. These technologies provide a comprehensive, systems-level view of the molecular changes that occur in response to drug treatment, offering unprecedented insights into drug mechanisms of action, efficacy, and toxicity sci-hub.senih.gov.
In the context of this compound, the integration of omics technologies can help to:
Identify novel drug targets and biomarkers: By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify new molecular targets of testosterone and discover biomarkers that can be used to monitor treatment response.
Elucidate mechanisms of action: Omics data can provide a detailed picture of the signaling pathways and cellular processes that are modulated by this compound, helping to unravel its complex mechanisms of action biobide.com.
Personalize therapy: By identifying genetic variations that influence an individual's response to testosterone therapy, omics technologies can pave the way for personalized treatment strategies.
The integration of multi-omics data, combined with advanced bioinformatics and computational modeling, will be a key focus of future research. This systems-level approach will be essential for fully understanding the pharmacological effects of this compound and for translating these findings into clinical practice.
| Omics Technology | Application in this compound Research |
| Genomics | Identify genetic variations influencing response to therapy. |
| Transcriptomics | Analyze changes in gene expression to understand mechanisms of action. |
| Proteomics | Identify protein targets and signaling pathways affected by the compound. |
| Metabolomics | Profile changes in metabolite levels to assess metabolic effects and identify biomarkers. |
Q & A
Q. How do researchers address conflicting data on this compound’s membrane interaction mechanisms?
- Methodological Answer : Discrepancies often stem from variable experimental models (e.g., synthetic bilayers vs. live bacteria). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in lipid bilayers, and compare with live-cell fluorescence quenching assays. Meta-analyses of published P-values and effect sizes clarify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
